3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3,3-diethyl-5-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-13(5-2)9-14-12-7-6-10(3)8-11(12)13/h6-8,14H,4-5,9H2,1-3H3 |
InChI Key |
VIQXTCXDNDGURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)C)CC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3,3 Diethyl 5 Methyl 2,3 Dihydro 1h Indole and Analogues
Established Reaction Pathways to the Dihydroindole Nucleus
The construction of the dihydroindole core is predicated on a variety of robust and well-documented chemical transformations. These methods primarily involve the formation of the crucial C-N or C-C bonds that define the heterocyclic ring system, starting from appropriately functionalized acyclic precursors.
Strategic Ring Closure and Cyclization Approaches
Intramolecular cyclization is a cornerstone of dihydroindole synthesis. These strategies leverage a precursor molecule containing both the aniline (B41778) moiety and the prospective C2-C3 fragment, which are then induced to form the five-membered ring.
One prominent method is the intramolecular reductive cyclization of N-allyl-N-2-haloanilines. This transformation can be promoted by visible light in the presence of a silane, such as tris(trimethylsilyl)silane (B43935) (TTMSS), proceeding through a radical-mediated pathway without the need for a transition metal or an external photocatalyst. rsc.orgscispace.comresearchgate.net The reaction involves the photo-initiated generation of a silyl (B83357) radical, which abstracts a halogen atom from the aniline precursor to form an aryl radical. This radical then undergoes a 5-exo-trig cyclization onto the tethered allyl group to form the indoline (B122111) ring.
Another key strategy is intramolecular nucleophilic aromatic substitution (SNA_r). In this approach, a nucleophilic nitrogen atom attacks an activated aromatic ring to close the indoline nucleus. For example, α-(2-bromophenyl)-α-pyrrolidin-2-ylideneacetonitriles can be treated with a base like sodium hydride in the presence of a copper(I) salt to facilitate the ring closure, yielding dihydro-1H-pyrrolo[1,2-a]indoles, a related tricyclic system. rsc.org A transition-metal-free variant involves a domino sequence of C(sp³)–H activation, 1,2‐addition, and a defluorinative SNA_r cyclization, using a strong base like potassium hexamethyldisilazide (KHMDS) to mediate the reaction between ortho-fluorinated methyl-arenes and N-aryl imines. researchgate.net
Precursor Chemistry in the Formation of 2,3-Dihydro-1H-indoles
The choice of starting materials is critical and dictates the substitution pattern of the final dihydroindole product. A variety of precursors have been developed to provide flexible entry points to this scaffold.
2-Alkenylanilines are versatile precursors that can undergo cyclization through various oxidative processes. mdpi.com For the synthesis of 3,3-diethyl-5-methyl-2,3-dihydro-1H-indole, a suitable precursor would be N-protected 2-(2-ethylbut-1-en-1-yl)-4-methylaniline.
Polyfunctional 2-oxindoles also serve as valuable starting materials. Through chemoselective reduction using various boron hydrides, the lactam carbonyl and other functional groups can be reduced to afford the corresponding dihydroindoles. nih.gov This route provides access to dihydroindoles from a different oxidation state of the indole (B1671886) core.
Domino reactions starting from simpler, commercially available chemicals offer an efficient pathway. For instance, N-substituted 2,3-dihydroindoles can be synthesized in good yields from the reaction of 2- or 3-chlorostyrene (B1584043) with aliphatic or aromatic amines in the presence of potassium tert-butoxide. acs.org This process involves a base-mediated hydroamination followed by an intramolecular amination of the aromatic C-Cl bond, likely proceeding through an aryne intermediate. acs.orgacs.org
Advanced Catalytic Approaches in Dihydroindole Synthesis
Modern synthetic chemistry has increasingly turned to catalysis to improve the efficiency, selectivity, and environmental profile of dihydroindole synthesis. Both transition metal and organocatalytic systems have been successfully applied to this challenge.
Transition Metal-Catalyzed Processes for Indole and Dihydroindole Formation (e.g., Pd, Rh)
Transition metals, particularly palladium and rhodium, are powerful catalysts for constructing the indole and dihydroindole skeletons through C-H activation, cross-coupling, and cyclization reactions. arabjchem.orgresearchgate.net
Palladium-catalyzed reactions are among the most versatile methods. The Larock indole synthesis and its variants, for example, involve the palladium-catalyzed annulation of internal alkynes with 2-iodoanilines. acs.org This reaction is highly regioselective, with the aryl group of the aniline adding to the less sterically hindered carbon of the alkyne and the nitrogen attacking the more hindered carbon. acs.org This methodology can be adapted for dihydroindole synthesis, although in some cases, dialkyl-substituted alkynes can yield 3,3-disubstituted indolines directly. mdpi.com Another palladium-catalyzed approach is the cyclization of 2-alkynylanilines, which can be performed in aqueous micellar media, offering a greener synthetic route. mdpi.com
Rodium catalysis has also emerged as a potent tool. Rh(III)-catalyzed direct C–H functionalization and annulation protocols provide efficient access to complex, fused-indole systems. nih.gov For instance, the reaction of 2-alkynylanilines with N-pivaloyloxylamides in the presence of a Rh(III) catalyst can produce 3-amidoindoles via a cascade cyclization/electrophilic amidation sequence. mdpi.com While often leading to fully aromatic indoles, controlling the reaction conditions or subsequent reduction can provide access to the dihydroindole core.
| Catalyst System | Precursors | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, LiCl | 2-Iodoaniline, Internal Alkyne | Annulation/Cyclization | Good yields for 2,3-disubstituted indoles; high regioselectivity. | acs.org |
| [RhCp*Cl₂]₂ | 2-Alkynylaniline, Electrophile | Cascade Cyclization | Efficient for C-H functionalization and formation of fused systems. | mdpi.comnih.gov |
| Pd(OAc)₂ | 2-Alkynylaniline | Cyclization | Can be performed in aqueous micellar media (TPGS-750-M). | mdpi.com |
| Pd/C | Cyclohexanone, NH₄OAc | Dehydrogenative Aromatization | Forms indoles from simple cyclic ketones. | organic-chemistry.org |
Organocatalytic and Metal-Free Synthetic Strategies
In response to the cost and toxicity concerns associated with some transition metals, organocatalytic and metal-free synthetic strategies have gained significant traction. These methods offer alternative activation modes for the construction of the dihydroindole ring system.
Metal-free, base-mediated reactions provide a straightforward approach. As mentioned, the use of a strong base like potassium tert-butoxide can catalyze the domino reaction of o-halostyrenes with amines to form N-substituted dihydroindoles. acs.org Similarly, potassium hexamethyldisilazide (KHMDS) can mediate the cyclocondensation of ortho-fluorinated methyl-arenes and N-aryl imines. researchgate.net
Visible-light photoredox catalysis has opened new avenues for radical-mediated cyclizations without the need for a metal catalyst. The intramolecular reductive cyclization of N-allyl-N-2-haloanilines is a prime example, relying on the formation of an electron donor-acceptor (EDA) complex to initiate the reaction. rsc.orgresearchgate.net
Furthermore, asymmetric organocatalysis has been employed for the enantioselective synthesis of complex indole-containing structures. Chiral phosphoric acids, for instance, have been used in the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates from 3-vinyl indoles. rsc.orgnih.gov Chiral biscinchona alkaloids can catalyze the asymmetric allylic alkylation of 2-methyl-3-nitroindoles, demonstrating direct functionalization of indole C(sp³)–H bonds. rsc.org While these examples often start from an indole, the principles can be extended to dihydroindole precursors or followed by a reduction step to achieve chiral, substituted dihydroindoles.
| Catalyst/Reagent | Precursors | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Potassium tert-butoxide | 2-Chlorostyrene (B146407), Amine | Domino Amination/Cyclization | Metal-free, good yields for N-substituted dihydroindoles. | acs.org |
| Visible Light, TTMSS | N-allyl-N-2-haloaniline | Intramolecular Radical Cyclization | Metal- and photocatalyst-free reductive cyclization. | rsc.orgresearchgate.net |
| Chiral Phosphoric Acid | 3-Vinyl Indole, Imino Ester | Asymmetric [4+2] Cycloaddition | High enantioselectivity for complex indole hybrids. | rsc.orgnih.gov |
| Potassium hexamethyldisilazide (KHMDS) | ortho-fluorinated methyl-arene, N-aryl imine | Domino C-H activation/Cyclization | One-step, transition-metal-free process. | researchgate.net |
Chemo-, Regio-, and Stereoselective Considerations in Synthesis
Achieving high levels of selectivity is paramount in modern organic synthesis, particularly when constructing complex molecules with specific biological functions. The synthesis of substituted dihydroindoles like this compound requires precise control over chemo-, regio-, and stereochemistry.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of dihydroindoles from 2-oxindoles, for example, the choice of reducing agent (e.g., various borohydrides) is crucial for selectively reducing the amide carbonyl without affecting other groups like nitriles or esters that may be present on the precursor molecule. nih.gov
Regioselectivity is critical in reactions where multiple isomers can be formed. The palladium-catalyzed annulation of unsymmetrical internal alkynes with 2-iodoanilines demonstrates excellent regiocontrol, consistently placing the aryl group at the less sterically encumbered position of the former triple bond. acs.org Similarly, 1,3-dipolar cycloaddition reactions to form spirooxindoles can exhibit high regioselectivity, governed by the electronic and steric properties of the dipole and dipolarophile. nih.gov
Stereoselectivity is perhaps the most significant challenge, especially for creating the C3-quaternary center in 3,3-disubstituted dihydroindoles. While the target molecule itself is achiral at C3 if the substituents are identical, many analogues possess a stereocenter at this position. Diastereoselective reductions of 2,3-disubstituted indoles can be used to prepare specific indoline diastereoisomers. nih.gov For enantioselective synthesis, asymmetric organocatalysis provides a powerful platform. The use of chiral catalysts, such as phosphoric acids or cinchona alkaloids, can induce high levels of enantioselectivity in cycloaddition and alkylation reactions, setting the absolute stereochemistry of the newly formed chiral centers. rsc.orgrsc.org
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel pathways to 3,3-disubstituted indolines. This section explores the intricate details of the ring formation process and the critical role of transient chemical species.
The construction of the dihydroindole ring system can be achieved through various mechanistic pathways. A common strategy involves the cyclization of suitably substituted aniline precursors. For instance, transition metal-free amination of aryl chlorides, such as 2-chlorostyrene derivatives, with aliphatic amines in the presence of a strong base like potassium tert-butoxide, proceeds via a domino-amination protocol to yield N-substituted 2,3-dihydroindoles. acs.org
Another powerful method is the Fischer indole synthesis, which, while primarily used for indoles, can be adapted for dihydroindoles. The classical mechanism, proposed by Robinson, involves three key steps: the tautomeric conversion of a phenylhydrazone to an enehydrazine intermediate, a nih.govnih.gov-sigmatropic rearrangement to form a di-imine, and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. mdpi.com The synthesis of a dihydroindole would typically involve a subsequent reduction step. Mild reduction of an indole, for example with zinc and hydrochloric acid, can yield the corresponding 2,3-dihydroindole. uop.edu.pk
Catalytic hydrogenation of the indole ring is also a primary pathway to obtain the indoline structure. osti.gov This process first saturates the fused pyrrole (B145914) ring to form indoline, which can then undergo further reactions. osti.gov The choice of catalyst and reaction conditions is crucial to control the extent of reduction and prevent over-hydrogenation of the benzene (B151609) ring. bhu.ac.in
Modern methods often employ transition-metal catalysis. For example, palladium-catalyzed annulation of anilines with bromoalkynes can produce substituted indoles, which can then be reduced. organic-chemistry.org These reactions often proceed through a sequence of nucleophilic addition followed by C-H functionalization. organic-chemistry.org Similarly, ruthenium-catalyzed heterocyclizations of aromatic propargyl amines can occur via the formation of key ruthenium-vinylidene intermediates, which are then trapped by the nucleophilic nitrogen to effect a 5-endo cyclization. organic-chemistry.org
The formation of the dihydroindole scaffold is often dictated by the generation and subsequent reaction of highly reactive intermediates.
Aryne Intermediates: In transition metal-free amination reactions of aryl chlorides, the use of a strong base like potassium tert-butoxide can lead to the formation of aryne intermediates. acs.org The intramolecular nucleophilic attack by the amine onto the aryne intermediate is a key step in the ring-closing process to form the dihydroindole structure. acs.org
Enehydrazine Intermediates: The Fischer indole synthesis is critically dependent on the formation of an enehydrazine tautomer from the initial phenylhydrazone. mdpi.com This intermediate is essential for the subsequent nih.govnih.gov-sigmatropic rearrangement, which forms the crucial C-C bond required for the indole scaffold. mdpi.com
Imine and Aminoacetal Intermediates: Following the sigmatropic rearrangement in the Fischer synthesis, an imine is produced. This imine then undergoes intramolecular cyclization to form a cyclic aminoacetal (or aminal), which ultimately eliminates ammonia to yield the final indole product. mdpi.com
Alkylideneindolenine Intermediates: 3-Substituted indoles can be synthetically manipulated through the formation of alkylideneindolenine intermediates. rsc.org These reactive species are generated by the elimination of a leaving group from the 3-position substituent under either acidic or basic conditions. They are powerful electrophiles that can react with a wide variety of nucleophiles to introduce new functional groups at the C3-side chain, providing a route to complex indole derivatives. rsc.org
Innovative Techniques in Synthesis Enhancement
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of chemical transformations. These innovations are particularly relevant to the synthesis of complex heterocyclic molecules like dihydroindoles.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govsciforum.net This technique is particularly effective for reactions involving polar intermediates, as is common in many indole synthesis pathways like the Madelung reaction. sciforum.net
For example, a copper-catalyzed intramolecular N-arylation to synthesize 5,6-dihydroindolo[1,2-a]quinoxaline derivatives showed a significant improvement under microwave irradiation. While conventional heating at 110°C for 10 hours gave a low yield, microwave heating for just one hour produced a similar yield, and further optimization led to excellent yields (83–97%) in only 45–60 minutes. nih.gov Similarly, the synthesis of 2-oxindole derivatives via decarboxylative condensation was achieved in high yields (up to 98%) within 5-10 minutes using microwave activation. mdpi.com
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Cu-catalyzed Intramolecular N-arylation | Oil Bath (110°C) | 10 hours | 38% | nih.gov |
| Cu-catalyzed Intramolecular N-arylation | Microwave (30 W) | 45-60 minutes | 83-97% | nih.gov |
| Madelung Indole Synthesis (Solvent-free) | Microwave (1000 W) | 20 minutes | 40% | sciforum.net |
| Decarboxylative Condensation (2-oxindoles) | Microwave | 5-10 minutes | up to 98% | mdpi.com |
In line with the principles of green chemistry, significant efforts have been made to develop synthetic methods that minimize or eliminate the use of hazardous solvents and reagents. mdpi.com These approaches not only reduce environmental impact but can also simplify purification procedures and lower costs.
Solvent-free, or solid-state, reactions are a cornerstone of this approach. The microwave-assisted Bischler indole synthesis, for instance, can be performed by reacting anilines and phenacyl bromides in the solid state, completely avoiding the use of organic solvents. organic-chemistry.org This one-pot, solvent-free method provides good to excellent yields (52-75%) and is environmentally benign as it also avoids toxic metal catalysts. organic-chemistry.org
Other green strategies include:
Transition Metal-Free Reactions: Methods that avoid heavy or toxic metal catalysts are highly desirable. The base-promoted amination of aryl chlorides to form dihydroindoles is an example of a metal-free approach. acs.org
Use of Greener Oxidants: Traditional indole oxidations often use stoichiometric amounts of hazardous oxidants. Recent protocols have focused on using greener terminal oxidants like oxone (a source of KHSO₅) in catalytic amounts, which reduces waste and improves the safety profile of the reaction. researchgate.net
The adoption of these innovative techniques is crucial for the sustainable production of valuable chemical entities like this compound and its structurally diverse analogues. tandfonline.com
Electrophilic and Nucleophilic Substitution Reactions on the Dihydroindole Core
The dihydroindole core of this compound presents two main sites for substitution reactions: the pyrrolidine (B122466) ring and the aromatic ring. The nature of the attacking species, whether an electrophile or a nucleophile, determines the site and outcome of the reaction.
The pyrrolidine ring in this compound is a saturated heterocyclic system. nih.gov Functionalization of this ring can be achieved through various reactions, primarily targeting the nitrogen atom and the carbon atoms of the ring.
The C2 position of the pyrrolidine ring, being adjacent to the nitrogen atom, is susceptible to oxidation. While specific studies on this compound are limited, related dihydroindole systems can undergo oxidation at the C2 position to form the corresponding oxindoles.
Direct nucleophilic substitution on the carbon atoms of the pyrrolidine ring is generally challenging due to the saturated nature of the ring. However, functionalization can be initiated by creating a leaving group on the ring, or by employing radical-based reactions.
| Reaction Type | Reagents and Conditions | Expected Product | Notes |
|---|---|---|---|
| Oxidation at C2 | Oxidizing agents (e.g., CrO3, KMnO4) | 3,3-Diethyl-5-methyl-1,3-dihydro-2H-indol-2-one | Formation of the corresponding oxindole (B195798). |
| Radical Halogenation | N-Bromosuccinimide (NBS), light | 2-Bromo-3,3-diethyl-5-methyl-2,3-dihydro-1H-indole | Selective halogenation at the C2 position. |
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the presence of two electron-donating groups: the 5-methyl group and the fused pyrrolidine ring (an N-alkylamino group). Both of these substituents are ortho-, para-directing.
The 5-methyl group is a weakly activating group that directs incoming electrophiles to the ortho (C4 and C6) and para (C7, which is part of the fused ring system and thus not available for substitution) positions. The fused pyrrolidine ring, specifically the nitrogen atom, is a strongly activating group that directs electrophiles to the ortho (C7) and para (C5, which is already substituted with a methyl group) positions relative to the point of fusion, and to the C4 and C6 positions of the indoline ring system.
The combined effect of these two groups leads to a high electron density at the C4 and C6 positions of the aromatic ring, making them the most probable sites for electrophilic attack. The C7 position is also activated, but may be sterically hindered.
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| 5-Methyl | Activating (weak) | Ortho, Para |
| Fused Pyrrolidine Ring (N-alkylamino) | Activating (strong) | Ortho, Para |
Common electrophilic aromatic substitution reactions that can be performed on the aromatic ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgrsc.orgnih.gov
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the C4 or C6 position. nih.gov
Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or in a polar solvent will likely result in the formation of 4-halo or 6-halo derivatives.
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) would introduce an acyl group at the C4 or C6 position. wikipedia.orgnih.gov
Vilsmeier-Haack Reaction: This reaction, which uses a mixture of phosphorus oxychloride and a formamide, is a mild method for formylation of electron-rich aromatic rings and is expected to yield the corresponding 4- or 6-formyl derivative. semanticscholar.orgwikipedia.orgijpcbs.com
Derivatization Strategies at the Nitrogen and Alkyl Positions
The nitrogen atom of the pyrrolidine ring and the alkyl substituents on the dihydroindole core provide further opportunities for functionalization.
The secondary amine in the pyrrolidine ring of this compound is nucleophilic and can readily undergo alkylation and acylation reactions. nih.govnih.govnih.gov
N-Alkylation: This can be achieved by treating the compound with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, forming a more nucleophilic amide anion, which then attacks the alkyl halide. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). nih.govnih.gov
N-Acylation: Acylation of the nitrogen atom can be accomplished using acylating agents such as acid chlorides or acid anhydrides. nih.govuni-muenchen.de These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| N-Methylation | Methyl iodide (CH3I), NaH | Anhydrous solvent (e.g., THF, DMF) | 1,5-Dimethyl-3,3-diethyl-2,3-dihydro-1H-indole |
| N-Benzylation | Benzyl bromide (BnBr), K2CO3 | Solvent (e.g., Acetone, DMF) | 1-Benzyl-3,3-diethyl-5-methyl-2,3-dihydro-1H-indole |
| N-Acetylation | Acetyl chloride (CH3COCl), Triethylamine (Et3N) | Inert solvent (e.g., CH2Cl2) | 1-(3,3-Diethyl-5-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
| N-Benzoylation | Benzoyl chloride (PhCOCl), Pyridine | Inert solvent (e.g., CH2Cl2) | (3,3-Diethyl-5-methyl-2,3-dihydro-1H-indol-1-yl)(phenyl)methanone |
Direct functionalization of the C3-diethyl and C5-methyl groups is generally more challenging.
The C5-methyl group, being attached to the aromatic ring, can potentially undergo benzylic halogenation under radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator). The resulting benzylic halide can then be used in various nucleophilic substitution reactions.
The diethyl groups at the C3 position are saturated alkyl groups and are generally unreactive towards many reagents. Their modification would likely require harsh conditions or specialized methods that are beyond the scope of typical functionalization strategies.
Rearrangement and Transformation Reactions
The 3,3-disubstituted dihydroindole skeleton can undergo interesting rearrangement and transformation reactions, particularly under acidic conditions.
One notable reaction is the Plancher rearrangement , which is observed for 3,3-dialkylindolenines (the oxidized form of 3,3-dialkyldihydroindoles). cambridge.orgresearchgate.net This acid-catalyzed rearrangement involves the migration of one of the alkyl groups from the C3 position to the C2 position, leading to the formation of a 2,3-dialkylindole. It is plausible that this compound, upon oxidation to the corresponding indolenine, could undergo a similar rearrangement to yield 2,3-diethyl-5-methyl-1H-indole.
Other potential transformations include ring-expansion and ring-contraction reactions, which have been observed in related indole and oxindole systems. rsc.orgsemanticscholar.orgnih.govmdpi.comsci-hub.se These reactions often proceed through complex mechanisms and can provide access to novel heterocyclic scaffolds.
Indole Ring Opening and Skeletal Rearrangements
The dihydroindole core, particularly when substituted at the 3-position, is susceptible to a variety of transformations that can lead to either cleavage of the heterocyclic ring or significant reorganization of the molecular skeleton.
Under specific acidic or oxidative conditions, the C2-N bond of the dihydroindole ring can be cleaved. This process is often initiated by protonation of the nitrogen atom or by the action of an oxidizing agent, which can lead to the formation of an intermediate that subsequently undergoes ring opening. For instance, treatment with strong acids can facilitate the opening of the pyrroline (B1223166) ring, leading to carbocationic intermediates that can be trapped by nucleophiles or undergo further rearrangements.
Skeletal rearrangements are a notable feature of 3,3-disubstituted indoles and their derivatives. rsc.org Acid-promoted reactions can induce a nih.govnih.gov-sigmatropic rearrangement, leading to the formation of indolenine intermediates with a quaternary center at the 3-position. Subsequent Wagner-Meerwein-type rearrangements can then occur, involving the migration of one of the substituents from the C3 to the C2 position, ultimately affording 2,3-disubstituted indoles. rsc.org While not specifically detailed for this compound, this general pathway for 3,3-dialkylindoles suggests a potential route for isomerization and functionalization.
Furthermore, oxidative conditions can lead to skeletal rearrangements in related oxindole derivatives, suggesting that the dihydroindole scaffold can be a precursor to more complex heterocyclic systems through controlled oxidation and subsequent rearrangement pathways. caltech.edu
| Reaction Type | General Conditions | Potential Products | Reference |
|---|---|---|---|
| Indole Ring Opening | Strong acid (e.g., H2SO4) or strong oxidizing agents | Ortho-substituted anilines | researchgate.netrsc.org |
| Skeletal Rearrangement | Acid catalysis (e.g., polyphosphoric acid) | 2,3-dialkylindoles | rsc.org |
Oxidation and Reduction Pathways of Dihydroindoles
The dihydroindole nucleus of this compound can readily undergo both oxidation and reduction, providing access to either the corresponding fully aromatic indole or further reduced derivatives.
Oxidation: The conversion of a 2,3-dihydroindole (indoline) to its corresponding indole is a common and synthetically useful transformation. organic-chemistry.org This dehydrogenation can be achieved using a variety of oxidizing agents. While specific studies on this compound are not prevalent, general methods for the oxidation of 3,3-disubstituted indolines are well-established. These often involve reagents such as manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or catalytic methods employing transition metals. organic-chemistry.org The presence of the gem-diethyl group at the C3 position prevents enolization and subsequent side reactions, often leading to clean oxidation to the corresponding indole. In some cases, oxidation can also occur at other positions, such as the benzylic C2 position, potentially leading to oxindoles, especially under more forceful conditions. nih.gov
Reduction: The reduction of the dihydroindole system is less common, as the aromatic portion is already in a reduced state compared to the corresponding indole. However, the benzene ring of the dihydroindole can be hydrogenated under forcing conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst. This would lead to the formation of a hexahydroindole derivative. More commonly, if reducible functional groups are present on the aromatic ring or as substituents, they can be selectively reduced while leaving the dihydroindole core intact. For instance, a nitro group on the aromatic ring could be reduced to an amine using standard procedures like catalytic hydrogenation or metal-acid combinations.
| Transformation | Typical Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidation (Dehydrogenation) | MnO2, DDQ, Pd/C | 3,3-Diethyl-5-methyl-1H-indole | organic-chemistry.org |
| Aromatic Ring Reduction | H2, Rh/C or Ru/C (high pressure) | 3,3-Diethyl-5-methyl-octahydro-1H-indole | cdnsciencepub.com |
Role as a Key Intermediate in Complex Organic Synthesis
The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly those containing fused polycyclic systems.
Cascade and Multicomponent Reactions Involving Dihydroindole
Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, are powerful tools for building molecular complexity. nih.govrsc.org Dihydroindoles, with their nucleophilic nitrogen and reactive aromatic ring, are excellent substrates for such processes.
While specific examples involving this compound are not extensively documented, the general reactivity of the indole nucleus in MCRs is well-established. arkat-usa.orgresearchgate.net For instance, the nitrogen atom of the dihydroindole can act as a nucleophile in reactions with aldehydes and other electrophiles, initiating a cascade of cyclizations. These reactions can be used to construct additional heterocyclic rings fused to the indole core.
In the context of MCRs, a dihydroindole can be one of the components in, for example, a Mannich-type reaction, where it reacts with an aldehyde and another nucleophile to form a more complex product in a single step. arkat-usa.org The presence of the methyl group on the benzene ring and the diethyl groups at the C3 position can influence the regioselectivity and stereoselectivity of these reactions.
Synthetic Pathways to Fused Polycyclic Systems
The dihydroindole scaffold is a common starting point for the synthesis of fused polycyclic systems, which are prevalent in natural products and pharmaceutically active compounds. nih.govnih.gov Various strategies can be employed to build additional rings onto the this compound framework.
One common approach involves the functionalization of the nitrogen atom, followed by an intramolecular cyclization. For example, acylation or alkylation of the nitrogen with a substrate containing a suitable functional group can be followed by an intramolecular Friedel-Crafts reaction or a similar cyclization onto the aromatic ring to form a new fused ring.
Another strategy involves cycloaddition reactions. The aromatic part of the dihydroindole can act as a diene or a dienophile in Diels-Alder reactions, depending on the substitution pattern and the reaction partner. This allows for the construction of six-membered rings fused to the benzene portion of the molecule. Furthermore, dearomatization of the indole nucleus through cycloaddition reactions is a reliable method for converting planar aromatic molecules into structurally complex and stereoselective ring systems. nih.gov
| Synthetic Strategy | Key Transformation | Resulting Fused System | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Friedel-Crafts acylation/alkylation | Pyrrolo[1,2-a]indoles | mdpi.com |
| Cascade Reactions | Nucleophilic addition followed by cyclization | Complex polycyclic indolines | rsc.org |
| Cycloaddition Reactions | [4+2] Cycloaddition (Diels-Alder) | Carbazole derivatives | nih.gov |
Physicochemical Properties
The physical and chemical properties of 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole are determined by its molecular structure. The data available from chemical databases are summarized below.
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 1388037-86-2 bldpharm.com |
| Molecular Formula | C₁₃H₁₉N nih.gov |
| Molecular Weight | 201.30 g/mol |
| Appearance | Data not widely available; likely a liquid or low-melting solid at room temperature. |
| Boiling Point | Data not available. |
| Melting Point | Data not available. |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, chloroform, dimethyl sulfoxide) and have limited solubility in water. |
| InChI Key | Data not available. |
Advanced Spectroscopic and Structural Elucidation of 3,3 Diethyl 5 Methyl 2,3 Dihydro 1h Indole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including connectivity and spatial relationships, can be constructed.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The spectrum of 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole is expected to show distinct signals for the aromatic, aliphatic, and N-H protons.
Aromatic Protons: The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will appear in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The proton at C-4 is expected to appear as a singlet (or a narrow doublet due to meta-coupling), while the protons at C-6 and C-7 will likely present as doublets, showing ortho-coupling.
Methylene Protons (Indole Ring): The two protons on the C-2 carbon of the dihydroindole ring (CH₂) are diastereotopic due to the adjacent quaternary stereocenter. They are expected to resonate as a singlet around 3.3 ppm.
Ethyl Group Protons: The two ethyl groups at the C-3 position are equivalent. The methylene protons (-CH₂-) of the ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl groups will resonate as a triplet, coupled to the methylene protons.
Methyl Group Proton (Aromatic Ring): The methyl group attached to C-5 will produce a sharp singlet in the upfield region, typically around 2.2-2.4 ppm.
N-H Proton: The proton attached to the nitrogen atom (N-H) is exchangeable and its chemical shift can vary depending on the solvent, concentration, and temperature. It typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| N-H | Variable (e.g., ~3.6) | broad singlet | - | 1H |
| H-4 | ~6.8 | singlet | - | 1H |
| H-6 | ~6.7 | doublet | ~8.0 | 1H |
| H-7 | ~6.6 | doublet | ~8.0 | 1H |
| C2-H₂ | ~3.3 | singlet | - | 2H |
| C3-(CH₂CH₃)₂ | ~1.8 | quartet | ~7.5 | 4H |
| C5-CH₃ | ~2.3 | singlet | - | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" and identification of the electronic environment of each carbon.
Aromatic Carbons: The carbons of the benzene ring will resonate in the 110-150 ppm range. The carbons directly attached to the nitrogen (C-7a) and the C-3a carbon will be found at the lower field end of this range.
Quaternary Carbon (C-3): The sp³-hybridized quaternary carbon at position 3, bearing the two ethyl groups, will have a characteristic chemical shift, typically around 45-55 ppm.
Aliphatic Carbons: The methylene carbon of the indole (B1671886) ring (C-2) and the methylene and methyl carbons of the ethyl groups will appear in the upfield region of the spectrum (< 40 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7a | ~150 |
| C-3a | ~140 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-4 | ~125 |
| C-7 | ~110 |
| C-2 | ~60 |
| C-3 | ~48 |
| C3-(CH₂CH₃)₂ | ~32 |
| C5-CH₃ | ~21 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), which can then fragment into smaller, charged pieces.
The molecular formula for this compound is C₁₃H₁₉N, giving it a molecular weight of approximately 189.30 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z = 189.
The fragmentation pattern provides valuable structural information. A key fragmentation pathway for this molecule would be the loss of an ethyl group (C₂H₅•, mass = 29) via alpha-cleavage, which is a common fragmentation for amines. This would result in a very stable, resonance-delocalized cation with an m/z of 160 (189 - 29). This fragment is often the base peak in the spectrum due to its high stability.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Ion Structure | Description |
|---|---|---|
| 189 | [C₁₃H₁₉N]⁺• | Molecular Ion (M⁺•) |
| 160 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and is particularly useful for identifying functional groups.
N-H Stretch: A characteristic absorption for the secondary amine N-H bond is expected in the IR spectrum in the region of 3300-3500 cm⁻¹. This peak is typically of medium intensity and can be somewhat broad.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl, methyl, and ring methylene groups) are observed just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several absorptions in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2970 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1580-1610 | C=C Stretch | Aromatic Ring |
| 1450-1490 | C=C Stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. This would confirm the connectivity established by NMR and provide insight into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing. To date, a public crystal structure for this specific compound has not been reported in major crystallographic databases.
Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are formed)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The target molecule, this compound, is achiral. The carbon at position 3 is a quaternary center, but it is not a stereocenter because it is bonded to two identical ethyl groups. Therefore, the molecule does not have enantiomers and will not exhibit optical activity. Consequently, chiroptical spectroscopy is not applicable for the stereochemical assignment of the parent compound. This technique would only become relevant if a chiral center were introduced into the molecule through synthetic modification, for example, by derivatizing the C-2 position.
Computational and Theoretical Chemistry Studies of 3,3 Diethyl 5 Methyl 2,3 Dihydro 1h Indole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, which solve the Schrödinger equation or its density-based equivalent, provide insights into molecular orbital energies, electron distribution, and the propensity for chemical reactions. For derivatives of 2,3-dihydro-1H-indole, these calculations can elucidate the effects of substituents on the electronic nature of the heterocyclic ring system.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. DFT calculations are widely used to investigate the electronic properties of indole (B1671886) derivatives. rsc.orgresearchgate.netniscpr.res.in For a molecule like 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole, DFT can be employed to determine key parameters that govern its structure and reactivity.
Detailed research findings from DFT studies on analogous indole compounds often include the calculation of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. Furthermore, molecular electrostatic potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, which correspond to the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
For substituted indoles, DFT calculations have successfully predicted standard redox potentials, providing good agreement with experimental values. rsc.org These calculations can also shed light on how different substituents, such as the ethyl and methyl groups in the target molecule, influence the spin density distribution in the corresponding radical cations, which can explain differences in oxidation and subsequent coupling reactions. rsc.org
Below is an illustrative table of electronic properties that could be calculated for this compound using DFT.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.9 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule. |
Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods are alternative quantum chemical approaches for studying molecular systems. Ab initio methods are based on first principles without the use of experimental data for parametrization, offering high accuracy at a significant computational cost. derpharmachemica.com In contrast, semi-empirical methods employ approximations and parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecules. wikipedia.org
For indole derivatives, these methods have been used to study reaction mechanisms, such as the Fischer indole synthesis. derpharmachemica.com By calculating the energies and heats of formation of various hypothetical intermediates and transition states, researchers can analyze different proposed mechanisms and determine the most favorable reaction pathway. derpharmachemica.com While semi-empirical methods can provide a reasonable estimate of properties like redox potentials for substituted indoles, they often show a greater discrepancy between theoretical and experimental values compared to DFT. rsc.org
The choice between DFT, ab initio, and semi-empirical methods depends on the desired accuracy and the computational resources available. For instance, a comparative study on the Fischer indole synthesis utilized semi-empirical (AM1, PM3, and MNDO) and ab initio (with STO-3G, 3-21G, 6-31G, and 6-31G* basis sets) methods to analyze three proposed mechanisms. derpharmachemica.com
The following table provides a representative comparison of calculated heats of formation for a hypothetical reaction intermediate of an indole derivative using different computational methods.
| Method | Basis Set | Heat of Formation |
|---|---|---|
| AM1 | - | 25.4 |
| PM3 | - | 22.1 |
| Hartree-Fock (Ab Initio) | 6-31G | 30.2 |
| DFT (B3LYP) | 6-31G | 24.5 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its chemical and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a molecule like this compound, the puckering of the dihydro-pyrrole ring and the orientation of the diethyl groups at the C3 position are of particular interest.
Computational methods can be used to perform a systematic search of the conformational space to locate low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. Such studies on related heterocyclic systems have revealed that the preferred conformation can be influenced by factors such as intramolecular hydrogen bonding and steric interactions. rsc.org
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound in a solvent would reveal how the molecule moves and interacts with its environment, providing insights into its conformational flexibility and the timescales of conformational changes.
An illustrative data table for a conformational analysis is presented below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |
|---|---|---|---|
| A (Envelope) | 0.00 | C2-N1-C7a-C7b = 10.5 | 75.2 |
| B (Twist) | 1.20 | C2-N1-C7a-C7b = -25.8 | 24.8 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. Transition state theory can then be used to calculate reaction rates. wikipedia.org
For indole derivatives, computational studies have been instrumental in understanding various reactions. For example, the mechanism of the copper-catalyzed synthesis of indoles from N-aryl enaminones has been investigated using DFT, revealing the role of the catalyst in facilitating the cyclization step. nih.gov Similarly, the origins of regioselectivity in the Fischer indole synthesis have been explained through computational modeling, which showed that the observed product is formed through the most energetically favorable pathway. nih.gov
The characterization of transition states is a key aspect of reaction pathway modeling. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
A representative data table for the calculated activation energies of a hypothetical reaction involving an indole derivative is shown below.
| Reaction Step | Transition State | Activation Energy (Forward) | Activation Energy (Reverse) |
|---|---|---|---|
| Step 1: Cyclization | TS1 | 15.2 | 25.8 |
| Step 2: Aromatization | TS2 | 5.6 | 30.1 |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly useful.
Theoretical NMR Chemical Shift Prediction
The prediction of NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT, is widely used for this purpose. imist.maresearchgate.net This approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR chemical shifts depends on the level of theory and the basis set used. Studies on hexahydroindoles have shown that the GIAO method at the B3LYP/6-311(d,p) level of theory provides reliable results. imist.ma The comparison of theoretical and experimental chemical shifts can aid in the assignment of complex spectra and can be used to distinguish between different possible isomers or conformers. acs.org
Below is a representative table comparing hypothetical experimental and theoretically predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (GIAO/DFT) | Hypothetical Experimental Chemical Shift | Difference |
|---|---|---|---|
| C2 | 55.2 | 54.8 | 0.4 |
| C3 | 45.8 | 45.5 | 0.3 |
| C3a | 140.1 | 139.6 | 0.5 |
| C4 | 120.5 | 120.1 | 0.4 |
| C5 | 130.2 | 129.8 | 0.4 |
| C6 | 115.9 | 115.5 | 0.4 |
| C7 | 125.6 | 125.2 | 0.4 |
| C7a | 150.3 | 149.9 | 0.4 |
| C-CH₃ (on C5) | 21.3 | 21.0 | 0.3 |
| C-CH₂ (ethyl) | 30.7 | 30.4 | 0.3 |
| C-CH₃ (ethyl) | 9.1 | 8.8 | 0.3 |
Electronic Absorption and Emission Spectra Modeling
The modeling of ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra for indole derivatives is a significant area of computational chemistry, aimed at understanding their photophysical properties. These studies typically employ high-level quantum mechanical methods to predict the electronic transitions between the ground state (S₀) and excited states (primarily S₁ and S₂).
Theoretical approaches often utilize Time-Dependent Density Functional Theory (TD-DFT) or more accurate methods like Equation-of-Motion Coupled-Cluster with Singles and Doubles (EOM-CCSD) to calculate vertical excitation energies and oscillator strengths. nih.govaip.org These calculated values correspond to the peaks in the absorption spectrum. For indole, the two lowest-lying excited states of importance are the ¹Lₐ and ¹Lₑ states, which are characterized by ππ* transitions. researchgate.net The relative ordering and energy of these states are highly sensitive to substituent effects and the surrounding solvent environment. researchgate.netnih.gov
Modeling fluorescence spectra is noted to be more complex than modeling absorption. nih.govaip.org It requires accurate calculation of the excited state's potential energy surface and geometry optimization in the excited state to determine the emission energy. Predicting the correct emitting state is a primary challenge, especially when multiple states are close in energy. nih.govaip.org
The accuracy of spectral modeling is profoundly influenced by how the solvent is represented in the calculations. Different solvation models, ranging from implicit Polarizable Continuum Models (PCM) to explicit quantum mechanics/molecular mechanics (QM/MM) approaches, are used to simulate the effect of the solvent on the electronic structure of the chromophore. nih.govaip.org
| Computational Method | Solvent Model | Key Finding for Indole Analogs | Reference |
| EOM-CCSD | Effective Fragment Potential (EFP) | Mutual polarization between solute and solvent is a dominant factor for accurately reproducing the absorption spectrum's peak positions and shape in aqueous solution. | nih.gov |
| TD-DFT | Polarizable Continuum Model (PCM) | The ¹Lₐ state is more susceptible to polar solvents than the ¹Lₑ state due to its higher dipole moment. | researchgate.net |
| Semiempirical QM/MM | Molecular Dynamics (MD) | Large fluorescence Stokes shifts in water are predicted, caused by the solvent reaction field increasing the excited state dipole moment. | aip.org |
| DFT/TD-DFT | Various continuum and explicit models | Substituent groups on the indole ring can cause a bathochromic (red) shift in the absorption spectrum for the ¹Lₐ state. | nih.govresearchgate.net |
This table is generated based on data from studies on indole and its derivatives, presented as an analogue for this compound.
Intermolecular Interactions and Solvation Effects
The chemical behavior of this compound in solution is dictated by its intermolecular interactions with solvent molecules. Computational studies on analogous indole systems reveal that solvation significantly impacts electronic properties and spectra through a combination of effects, including electrostatics, mutual polarization, and specific interactions like hydrogen bonding. nih.govaip.orgnih.gov
Solvatochromism: A key phenomenon observed is solvatochromism, where the absorption and fluorescence spectra of a molecule shift in response to the polarity of the solvent. researchgate.netchristuniversity.in For indole derivatives, a change from a nonpolar to a polar solvent typically causes a bathochromic (red) shift in the fluorescence emission maximum. core.ac.uk This is attributed to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules. aip.orgresearchgate.net Computational models, such as PCM, are widely used to predict these solvatochromic shifts. nih.gov
Hydrogen Bonding: The N-H group of the dihydroindole ring is capable of acting as a hydrogen bond donor. Computational studies on indole have shown that it can form specific hydrogen-bonded complexes with water. nih.govresearchgate.net Ab initio calculations have identified two main types of interactions with water:
σ-type complex: A direct hydrogen bond forms between the indole N-H group and the oxygen atom of a water molecule. This is generally the most stable type of complex for indole itself. nih.gov
π-type complex: The water molecule acts as a hydrogen bond donor, with one of its O-H bonds pointing towards the electron-rich π-system of the indole ring. nih.govresearchgate.net
The nature of these interactions is different; σ-type complexes are dominated by electrostatic contributions, whereas π-complexes show significant contributions from both electrostatics and dispersion forces. nih.gov The presence of diethyl and methyl groups in this compound would likely introduce steric hindrance that could influence the geometry and strength of these interactions compared to the parent indole.
Dispersion and van der Waals Forces: The nonpolar diethyl and methyl substituents, as well as the aromatic ring system, contribute to weaker but cumulatively significant van der Waals and dispersion interactions with solvent molecules. In nonpolar solvents, these forces are the primary mode of intermolecular interaction. In computational studies of related systems, Hirshfeld surface analysis is often used to visualize and quantify these weaker contacts, such as H···H and C···H interactions. nih.govmdpi.com
| Interaction Type | Interacting Partners | Key Computational Insight for Indole Analogs | Reference |
| Hydrogen Bonding (σ-type) | Indole N-H and Water Oxygen | The most stable complex for indole-water, dominated by electrostatic forces. Interaction energy calculated to be -23.6 kJ/mol. | nih.gov |
| Hydrogen Bonding (π-type) | Water O-H and Indole π-cloud | A stable complex where interaction energy is driven by both electrostatic and dispersion forces. | nih.govresearchgate.net |
| π-π Stacking | Between two indole rings | Observed in crystal packing studies of derivatives, linking molecular units together. | nih.gov |
| C-H···O Hydrogen Bonds | C-H groups and oxygen atoms | Weak interactions that contribute to the stabilization of crystal structures in related dihydroindoledione derivatives. | nih.gov |
This table summarizes interaction data from computational studies on indole and its derivatives, serving as a model for the interactions expected for this compound.
Broader Chemical Research Applications and Potential Roles of Dihydroindoles
Method Development in General Organic Synthesis
Dihydroindoles are versatile building blocks in organic synthesis. Their unique electronic and structural features allow for functionalization at several positions, including the nitrogen atom and the aromatic ring. They serve as precursors for the synthesis of more complex indole-based alkaloids and pharmacologically active molecules. rsc.orgopenmedicinalchemistryjournal.com Synthetic methodologies often focus on developing novel ways to construct the dihydroindole core or to selectively modify it. For instance, new catalytic methods for the N-alkylation or C-H functionalization of the indoline (B122111) ring are areas of active research, providing pathways to diverse molecular architectures. mdpi.comorganic-chemistry.org
Role as Advanced Chemical Reagents and Ligands
The dihydroindole framework, with its integrated secondary amine and aromatic system, has the potential to be incorporated into more complex molecules that act as reagents or ligands. Chiral dihydroindoles can be used as scaffolds for the synthesis of ligands for asymmetric catalysis. The nitrogen atom can be readily functionalized, allowing for the tuning of steric and electronic properties, which is a key aspect of ligand design for transition-metal-catalyzed reactions.
Applications in Analytical Chemistry as Reference Standards for Method Validation
In analytical chemistry, well-characterized pure compounds serve as essential reference standards for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A compound like 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole, once synthesized and rigorously purified, could serve as such a standard. It could be used to calibrate instruments, determine retention times, and quantify related structures in complex mixtures, particularly in the context of pharmaceutical or environmental analysis where indole (B1671886) derivatives may be present as active ingredients, intermediates, or metabolites.
Future Research Directions and Unexplored Avenues for 3,3 Diethyl 5 Methyl 2,3 Dihydro 1h Indole
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of 3,3-disubstituted indolines, such as 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole, often relies on multi-step procedures that may involve harsh reaction conditions or the use of stoichiometric reagents. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Key Research Objectives:
Catalytic Approaches: A significant area for future exploration is the application of transition metal catalysis. nih.govnih.govmdpi.com Methodologies employing catalysts based on palladium, nickel, or cobalt could offer novel pathways for the construction of the indoline (B122111) core with the desired substitution pattern. nih.govnih.govmdpi.com For instance, the development of a one-pot synthesis from readily available starting materials would represent a significant advancement.
Green Chemistry Principles: The integration of green chemistry principles into the synthesis of this compound is crucial. beilstein-journals.orgtandfonline.combenthamdirect.comtandfonline.com This includes the use of greener solvents, microwave-assisted reactions, and the development of catalyst systems that can be recycled and reused. tandfonline.comtandfonline.com Exploring multicomponent reactions could also provide a more atom-economical approach to the synthesis of this and related indolines. rug.nl
Enantioselective Synthesis: While the 3-position is a quaternary center in the target molecule, future synthetic routes could be designed to introduce chirality at other positions or in related derivatives. The development of enantioselective catalytic methods would be a valuable contribution to the field.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Areas for Future Development |
|---|---|---|
| Transition Metal Catalysis (e.g., Pd, Ni, Co) | High efficiency, potential for one-pot reactions, good functional group tolerance. nih.govnih.govmdpi.com | Catalyst loading, cost of metals, air and moisture sensitivity of some catalysts. |
| Green Synthetic Methods (e.g., Microwave, Ultrasound) | Reduced reaction times, lower energy consumption, use of environmentally benign solvents. tandfonline.comtandfonline.com | Scalability of reactions, initial investment in specialized equipment. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. rug.nl | Substrate scope, control of regioselectivity. |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The reactivity of the this compound scaffold is largely unexplored. A thorough investigation of its reactivity could lead to the synthesis of a diverse range of novel derivatives with potentially interesting properties.
Key Areas for Investigation:
N-H Functionalization: The secondary amine at the 1-position is a key site for derivatization. Future research could explore a wide range of reactions at this position, including alkylation, acylation, arylation, and the introduction of various functional groups. nih.gov This would provide access to a library of N-substituted derivatives for further study.
C-H Activation/Functionalization: The aromatic ring of the indoline core presents several C-H bonds that could be targeted for functionalization. Modern C-H activation strategies, often employing transition metal catalysts, could be used to selectively introduce substituents at the C4, C6, and C7 positions. nih.govnih.gov This would allow for the synthesis of highly decorated indoline derivatives that would be difficult to access through traditional methods.
Reactions of the Diethyl Groups: While the ethyl groups at the 3-position are generally considered to be sterically hindered, their reactivity under specific conditions should not be overlooked. Future studies could investigate the possibility of functionalizing these alkyl chains, for example, through radical-mediated processes.
Table 2: Potential Derivatization Strategies and Target Functional Groups
| Position | Reaction Type | Potential Functional Groups to Introduce |
|---|---|---|
| N-1 | Alkylation, Acylation, Arylation | Alkyl chains, aryl groups, carbonyl-containing moieties, heterocyclic rings. |
| Aromatic Ring (C4, C6, C7) | C-H Activation, Electrophilic Aromatic Substitution | Halogens, nitro groups, acyl groups, aryl groups, alkyl groups. |
| C-3 Ethyl Groups | Radical reactions | Halogens, hydroxyl groups, cyano groups. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. researchgate.netnih.gov Applying these methods to this compound could provide valuable insights and guide future experimental work.
Potential Computational Studies:
Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR) of the molecule. researchgate.netresearchgate.net This information can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's fundamental characteristics.
Reactivity Prediction: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to calculate the activation energies for various potential reactions. youtube.com This can help in the rational design of new derivatization strategies.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models could be developed to predict various physicochemical properties of the parent compound and its derivatives. researchgate.net This could be particularly useful in the context of materials science applications.
Integration into Emerging Chemical Technologies
The unique structural features of this compound make it a promising candidate for integration into various emerging chemical technologies.
Potential Avenues for Exploration:
Catalysis: The indoline nitrogen can act as a ligand for transition metals. nih.govmdpi.commdpi.com Future research could focus on the synthesis of metal complexes of this indoline and their evaluation as catalysts in a variety of organic transformations. Furthermore, chiral derivatives could be explored as ligands in asymmetric catalysis. rsc.orgrsc.orgacs.org
Materials Science: The indoline core is a component of some functional materials. researchgate.net There is potential to incorporate this compound as a monomer or building block in the synthesis of novel polymers. The specific substitution pattern of this molecule could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or electronic characteristics.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via cyclization or alkylation of indole precursors. For example, alkylation of 5-methyl-2,3-dihydro-1H-indole with diethyl sulfate under basic conditions (e.g., NaH in THF) yields the target compound. Optimization of solvent polarity (e.g., DMF vs. PEG-400) and reaction time (12–24 hours) significantly affects yield, as seen in analogous indole syntheses .
- Data Contradiction : reports a 42% yield for a structurally similar indole derivative using CuI catalysis, while achieves higher yields (70–85%) via acid-catalyzed cyclization. Contradictions may arise from steric hindrance or electronic effects of substituents.
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR should confirm substitution patterns (e.g., diethyl groups at C3, methyl at C5) and dihydroindole backbone integrity .
- X-ray Crystallography : SHELXL refinement ( ) is recommended for absolute configuration determination, particularly if the compound crystallizes in a non-centrosymmetric space group.
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight and detects impurities .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain from diethyl groups.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation behavior or degradation pathways .
- Data Interpretation : Compare computed NMR chemical shifts with experimental data to validate computational models.
Q. How can researchers resolve contradictions in pharmacological activity data for indole derivatives like this compound?
- Case Study : highlights COX-1 inhibition by dihydroindole derivatives. If conflicting bioactivity data arise:
- Experimental Design : Use standardized assays (e.g., HUVEC tube formation for anti-angiogenic activity) with controls for metabolic interference.
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., diethyl vs. dimethyl at C3) with activity trends .
Q. What are the challenges in crystallizing this compound, and how can SHELX tools address them?
- Crystallization Issues : Bulky diethyl groups may hinder crystal packing. Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
- SHELX Applications : SHELXD ( ) automates phase determination for small molecules, while SHELXL refines disordered ethyl groups via similarity restraints .
Methodological Comparison Table
Critical Analysis of Contradictions
- Low-Yield Synthesis ( vs. 8) : The 42% yield in may stem from competing side reactions (e.g., over-alkylation), whereas ’s higher yield leverages optimized cyclization conditions. Researchers should screen catalysts (e.g., transition metals vs. Brønsted acids) to mitigate this.
- Bioactivity Variability : Structural analogs in and show divergent activities due to minor substituent changes. Use meta-analysis tools to identify consensus pharmacological targets.
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
